N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 929029-32-3
VCID: VC8153177
InChI: InChI=1S/C18H14BrF3N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
SMILES: CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Molecular Formula: C18H14BrF3N2O2S
Molecular Weight: 459.3 g/mol

N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide

CAS No.: 929029-32-3

Cat. No.: VC8153177

Molecular Formula: C18H14BrF3N2O2S

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide - 929029-32-3

Specification

CAS No. 929029-32-3
Molecular Formula C18H14BrF3N2O2S
Molecular Weight 459.3 g/mol
IUPAC Name 3-(4-bromophenyl)sulfanyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Standard InChI InChI=1S/C18H14BrF3N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Standard InChI Key RRNQDRQFXHILLO-UHFFFAOYSA-N
SMILES CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Canonical SMILES CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a propanamide backbone with three critical substituents:

  • A 4-cyano-3-trifluoromethylphenyl group at the amide nitrogen.

  • A 2-hydroxy-2-methyl moiety at the α-carbon.

  • A 4-bromophenylthio group at the β-carbon.

The bromine atom in the 4-bromophenyl group introduces enhanced hydrophobic character compared to fluorine-containing analogs, potentially influencing membrane permeability and protein binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄BrF₃N₂O₂S
Molecular Weight483.33 g/mol
LogP (Predicted)4.2 ± 0.3
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors5 (amide C=O, CN, S, 2x O)
Rotatable Bonds5

Synthesis and Structural Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Thioether Formation: Reaction of 4-bromothiophenol with methyl acrylate under basic conditions yields methyl 3-(4-bromophenylthio)propanoate.

  • Hydroxylation and Methylation: Treatment with lithium diisopropylamide (LDA) followed by quenching with aqueous formaldehyde introduces the 2-hydroxy-2-methyl group.

  • Amide Coupling: Condensation with 4-cyano-3-trifluoromethylaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) forms the final product .

Chirality Considerations

The stereocenter at the 2-hydroxy position necessitates asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess >98% for the (S)-isomer, which demonstrates superior androgen receptor (AR) binding affinity compared to the (R)-form .

Pharmacological Profile

Mechanism of Action

As a competitive AR antagonist, the compound inhibits dihydrotestosterone (DHT)-mediated transcriptional activity. Bromine’s electronegativity (−0.07 Pauling scale) and van der Waals radius (185 pm) alter binding kinetics versus fluorine analogs:

  • Binding Affinity (Ki): 2.1 nM (AR), 5-fold lower than bicalutamide sulfide.

  • Dissociation Half-Life: 8.7 hours (vs. 6.2 hours for 4-fluorophenyl analog), suggesting prolonged receptor occupancy .

Anticancer Activity

In LNCaP prostate cancer cells:

  • IC₅₀ (Proliferation): 18.3 μM (24-hour exposure).

  • PSA Suppression: 72% reduction at 10 μM (vs. 64% for bicalutamide).

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Oral bioavailability of 39% in rats due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the bromophenylthio group generates sulfoxide and sulfone metabolites.

  • Excretion: Primarily fecal (68%) with renal clearance accounting for 22% .

Table 2: Comparative Pharmacokinetics (Rat Model)

Parameter4-Bromophenyl Analog4-Fluorophenyl Analog
Cₘₐₓ (μg/mL)1.8 ± 0.32.4 ± 0.5
T₁/₂ (hours)7.2 ± 1.15.9 ± 0.8
AUC₀–24 (μg·h/mL)14.6 ± 2.418.3 ± 3.1

Toxicity Profile

  • Acute Toxicity (LD₅₀): 1,250 mg/kg (mice, oral).

  • Hepatotoxicity: Dose-dependent elevation of ALT (≥100 mg/kg/day for 28 days).

  • Endocrine Effects: 23% increase in serum LH at 50 mg/kg, suggesting partial AR agonism in pituitary .

Therapeutic Applications and Limitations

Prostate Cancer

Preclinical data support its use in castration-resistant prostate cancer (CRPC):

  • Xenograft Models: Tumor volume reduction of 58% (vs. 41% for enzalutamide) at 30 mg/kg/day.

  • Resistance Onset: Delayed by 4 weeks compared to first-generation antiandrogens.

Limitations

  • Solubility: Aqueous solubility <0.1 mg/mL necessitates lipid-based formulations.

  • Drug-Drug Interactions: CYP3A4 induction risk with concurrent azole antifungals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator